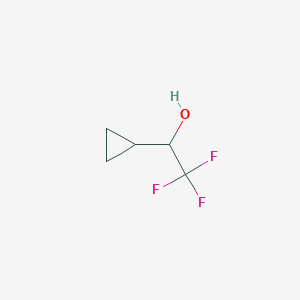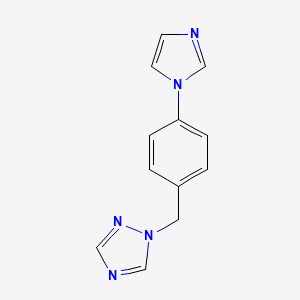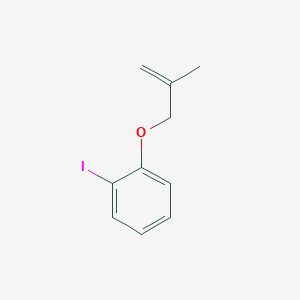
1-Iodo-2-((2-methylallyl)oxy)benzene
Vue d'ensemble
Description
1-Iodo-2-((2-methylallyl)oxy)benzene is an organic compound with the molecular formula C10H11IO It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a (2-methylallyl)oxy group
Méthodes De Préparation
The synthesis of 1-Iodo-2-((2-methylallyl)oxy)benzene typically involves the reaction of 2-iodophenol with 3-chloro-2-methylpropene in the presence of a base such as potassium carbonate in N,N-dimethylformamide (DMF). The reaction is carried out at elevated temperatures (70-75°C) for about 12 hours. The product is then extracted and purified using column chromatography .
Reaction Scheme:
- Dissolve 2-iodophenol in DMF.
- Add potassium carbonate and 3-chloro-2-methylpropene sequentially.
- Stir the mixture at 70-75°C for 12 hours.
- Cool the reaction mixture and extract with ethyl acetate.
- Purify the product using column chromatography.
Analyse Des Réactions Chimiques
1-Iodo-2-((2-methylallyl)oxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation Reactions: The (2-methylallyl)oxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in the formation of hydrocarbons.
Applications De Recherche Scientifique
1-Iodo-2-((2-methylallyl)oxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for the synthesis of bioactive compounds.
Catalysis: The compound is used in various catalytic processes, including cross-coupling reactions and polymerization.
Mécanisme D'action
The mechanism of action of 1-Iodo-2-((2-methylallyl)oxy)benzene depends on the specific reaction it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the (2-methylallyl)oxy group is oxidized through the formation of intermediate species, leading to the formation of aldehydes or carboxylic acids.
Molecular Targets and Pathways:
Nucleophilic Substitution: The iodine atom acts as a leaving group, facilitating the attack of nucleophiles.
Oxidation: The (2-methylallyl)oxy group undergoes oxidation through intermediate species, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
1-Iodo-2-((2-methylallyl)oxy)benzene can be compared with other similar compounds, such as:
1-Iodo-2-methoxybenzene: Lacks the (2-methylallyl) group, making it less reactive in certain substitution reactions.
2-Iodo-1-((2-methylallyl)oxy)benzene: Positional isomer with different reactivity and properties.
1-Bromo-2-((2-methylallyl)oxy)benzene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity in substitution reactions.
Uniqueness:
- The presence of both iodine and (2-methylallyl)oxy groups in this compound provides unique reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic organic chemistry.
Propriétés
IUPAC Name |
1-iodo-2-(2-methylprop-2-enoxy)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO/c1-8(2)7-12-10-6-4-3-5-9(10)11/h3-6H,1,7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHFADDBNJSHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


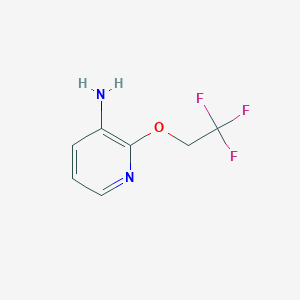
![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B3322873.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine](/img/structure/B3322893.png)
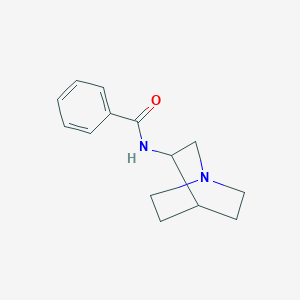
![4-[2-(hydroxymethyl)pyridin-4-yl]oxan-4-ol](/img/structure/B3322904.png)

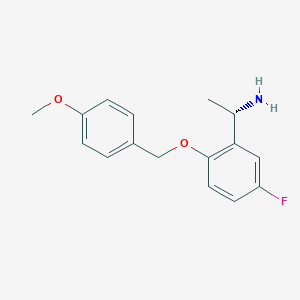
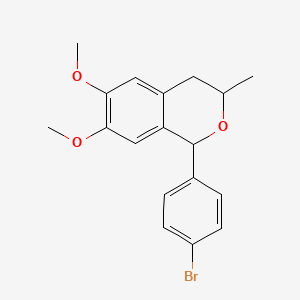

![4-Tosyl-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B3322939.png)
![2-Methyl-3,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one](/img/structure/B3322962.png)

